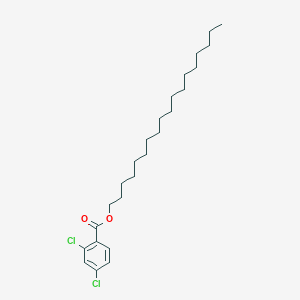![molecular formula C12H15NOS B12528987 1-Azabicyclo[2.2.2]octan-3-ol, 2-(3-thienylmethylene)- CAS No. 654645-07-5](/img/structure/B12528987.png)
1-Azabicyclo[2.2.2]octan-3-ol, 2-(3-thienylmethylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azabicyclo[2.2.2]octan-3-ol, 2-(3-thienylmethylene)- is a complex organic compound that belongs to the class of bicyclic amines. This compound is characterized by its unique structure, which includes a bicyclic ring system fused with a thienylmethylene group. The presence of these structural features imparts distinct chemical and physical properties to the compound, making it of significant interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azabicyclo[2.2.2]octan-3-ol, 2-(3-thienylmethylene)- typically involves the condensation of 1-Azabicyclo[2.2.2]octan-3-ol with a thienylmethylene precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and automated reaction monitoring ensures consistent quality and efficiency in the production process. The compound is typically purified through techniques such as recrystallization, distillation, or chromatography to meet the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-Azabicyclo[2.2.2]octan-3-ol, 2-(3-thienylmethylene)- undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The thienylmethylene group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.
Aplicaciones Científicas De Investigación
1-Azabicyclo[2.2.2]octan-3-ol, 2-(3-thienylmethylene)- has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-Azabicyclo[2.2.2]octan-3-ol, 2-(3-thienylmethylene)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
1-Azabicyclo[2.2.2]octan-3-ol: A structurally related compound with similar bicyclic ring system but lacking the thienylmethylene group.
3-Quinuclidinol: Another bicyclic amine with a hydroxyl group, used in various chemical and pharmaceutical applications.
2-Azabicyclo[3.2.1]octane:
Uniqueness: 1-Azabicyclo[2.2.2]octan-3-ol, 2-(3-thienylmethylene)- stands out due to the presence of the thienylmethylene group, which imparts unique electronic and steric properties. This structural feature enhances its reactivity and potential for functionalization, making it a valuable compound for various advanced applications.
Propiedades
Número CAS |
654645-07-5 |
|---|---|
Fórmula molecular |
C12H15NOS |
Peso molecular |
221.32 g/mol |
Nombre IUPAC |
2-(thiophen-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C12H15NOS/c14-12-10-1-4-13(5-2-10)11(12)7-9-3-6-15-8-9/h3,6-8,10,12,14H,1-2,4-5H2 |
Clave InChI |
HNBVTNPDDZRELH-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCC1C(C2=CC3=CSC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


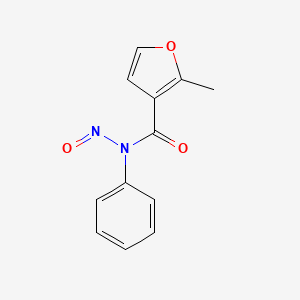
![1,1'-{1-[4-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12528908.png)
![Dipropyl 5-[[3,5-bis[3,5-bis(propoxycarbonyl)phenoxy]phenyl]methoxy]benzene-1,3-dicarboxylate](/img/structure/B12528916.png)
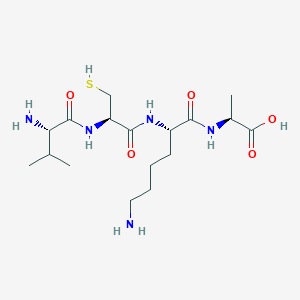
![3-[(2S)-2-Hydroxybutyl]-1H-2-benzopyran-1-one](/img/structure/B12528932.png)
![3-[Bis(2-chloroethyl)aminomethyl]-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12528935.png)
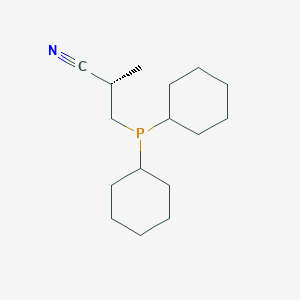
![6-[(4-Chlorophenyl)iminomethyl]pyridine-2-carbonitrile](/img/structure/B12528942.png)

![7-Methyl-3-(4-(2-methyl-5-(1H-tetrazol-5-yl)-1H-pyrrol-1-yl)benzyl)-2-propyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12528967.png)
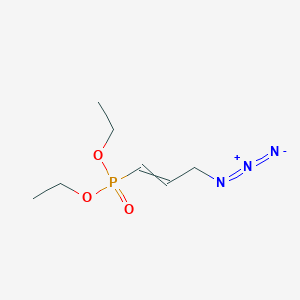
![1,3-Benzenediol, 4-[1-methyl-7-(trifluoromethyl)-1H-indazol-3-yl]-](/img/structure/B12528984.png)

